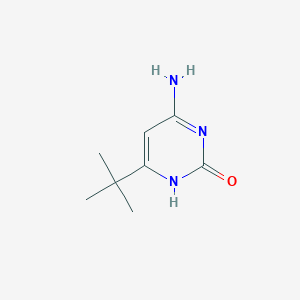

6-Amino-4-(tert-butyl)pyrimidin-2(1H)-one

Description

6-Amino-4-(tert-butyl)pyrimidin-2(1H)-one is a pyrimidinone derivative characterized by a tert-butyl substituent at position 4 and an amino group at position 6 of the pyrimidine ring. Its molecular formula is C₈H₁₃N₃O, with a molecular weight of 167.21 g/mol . The compound is identified by CAS number 1226364-56-2 and synonyms such as ZINC41168119 and AKOS022300165 . This scaffold is utilized in medicinal chemistry for designing bioactive molecules due to its structural versatility .

Properties

Molecular Formula |

C8H13N3O |

|---|---|

Molecular Weight |

167.21 g/mol |

IUPAC Name |

4-amino-6-tert-butyl-1H-pyrimidin-2-one |

InChI |

InChI=1S/C8H13N3O/c1-8(2,3)5-4-6(9)11-7(12)10-5/h4H,1-3H3,(H3,9,10,11,12) |

InChI Key |

AFENYUGWTOQVPP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC(=NC(=O)N1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-4-(tert-butyl)pyrimidin-2(1H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-cyano-3,3-dimethylbutan-2-amine with formamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired pyrimidine derivative.

Industrial Production Methods

In an industrial setting, the synthesis of 6-Amino-4-(tert-butyl)pyrimidin-2(1H)-one can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Amino-4-(tert-butyl)pyrimidin-2(1H)-one undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The keto group can be reduced to form hydroxyl derivatives.

Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Hydroxyl derivatives.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

6-Amino-4-(tert-butyl)pyrimidin-2(1H)-one has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Amino-4-(tert-butyl)pyrimidin-2(1H)-one involves its interaction with specific molecular targets. The amino and keto groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrimidinone derivatives exhibit structural diversity, with variations in substituents and ring positions significantly affecting their physicochemical and biological properties. Below is a detailed comparison of 6-Amino-4-(tert-butyl)pyrimidin-2(1H)-one with structurally related compounds:

Structural and Physicochemical Properties

Research Findings and Trends

- Structure-Activity Relationships (SAR): The tert-butyl group in 6-Amino-4-(tert-butyl)pyrimidin-2(1H)-one improves metabolic stability but may reduce aqueous solubility compared to polar analogs .

- Pharmacokinetic Optimization : Derivatives with balanced lipophilicity (e.g., logP ~2–3) are prioritized for oral bioavailability .

- Emerging Applications: Pyrimidinones are explored as antivirals (e.g., SARS-CoV-2 protease inhibitors) and anticancer agents .

Biological Activity

6-Amino-4-(tert-butyl)pyrimidin-2(1H)-one is a pyrimidine derivative notable for its biological activity and potential applications in medicinal chemistry. This compound features an amino group at the 6-position and a tert-butyl substituent at the 4-position of the pyrimidine ring, which contributes to its unique pharmacological properties. Research indicates that it may interact with various molecular targets, influencing their activity and triggering significant biochemical pathways.

Chemical Structure and Properties

The structural characteristics of 6-Amino-4-(tert-butyl)pyrimidin-2(1H)-one enhance its lipophilicity, potentially improving its bioavailability compared to other similar compounds. This compound's unique attributes include:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| 6-Amino-4-(tert-butyl)pyrimidin-2(1H)-one | Amino group at position 6, tert-butyl at position 4 | Enhanced lipophilicity and potential bioavailability |

| 6-Amino-4-sulfanyl-1H-pyrimidin-2-one | Contains a sulfanyl group | Higher reactivity due to sulfur presence |

| 5-Methylpyrimidine-2(1H)-one | Methyl group at position 5 | Different substitution pattern affecting reactivity |

| 2-Aminopyrimidine | Amino group at position 2 | Lacks tert-butyl group, impacting solubility and stability |

Biological Activity

Preliminary studies have shown that 6-Amino-4-(tert-butyl)pyrimidin-2(1H)-one exhibits significant biological activity, particularly in the following areas:

- Antimicrobial Activity : The compound has been investigated for its potential antimicrobial properties, showing effectiveness against various bacterial strains.

- Anti-inflammatory Effects : It has demonstrated anti-inflammatory activity, potentially through inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.

- Anticancer Potential : Research indicates that this compound may inhibit certain cancer cell lines, suggesting its role as a potential anticancer agent.

The biological activity of 6-Amino-4-(tert-butyl)pyrimidin-2(1H)-one is largely attributed to its interaction with specific enzymes and receptors. These interactions can be assessed through various techniques such as:

- Molecular Docking Studies : These studies help predict how the compound binds to target proteins.

- Enzyme Inhibition Assays : These assays measure the compound's ability to inhibit specific enzyme activities.

- Receptor Binding Assays : These assays determine how well the compound interacts with biological receptors.

Case Studies and Research Findings

Several studies have explored the biological activities of pyrimidine derivatives, including 6-Amino-4-(tert-butyl)pyrimidin-2(1H)-one:

-

Anticancer Activity :

- A study demonstrated that derivatives similar to this compound exhibited promising anticancer activity in vitro, with some showing IC50 values in the low micromolar range against various cancer cell lines .

- Molecular docking studies revealed potential binding affinities with cancer-related targets such as BCAT enzymes .

- Anti-inflammatory Effects :

-

Antimicrobial Studies :

- Preliminary antimicrobial assays showed that this compound could inhibit growth in several bacterial strains, indicating its potential as an antimicrobial agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.